REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][NH:11][CH2:12][CH:13]=2)=[CH:5][CH:4]=1.Cl>CO.CCOCC>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:13][CH2:12][NH:11][CH2:10]2)=[CH:7][CH:8]=1
|
Name
|
3-(4-Trifluoromethyl-phenyl)-2,5-dihydro-1H-pyrrole
|
Quantity
|
0.08 mmol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C=1CNCC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After 5 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
ADDITION
|
Details
|
To a solution of this salt in 0.7 ml methanol under argon was added 2 mg Pd/C 10%
|
Type
|
WAIT
|
Details
|
the mixture was hydrogenated under atmospheric pressure of hydrogen at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
ADDITION
|
Details
|
diluted with methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1CNCC1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |